Zosyn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

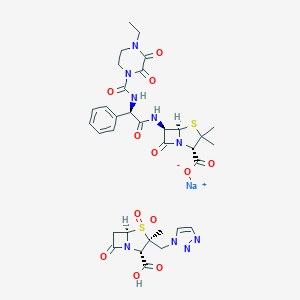

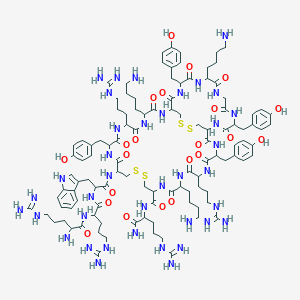

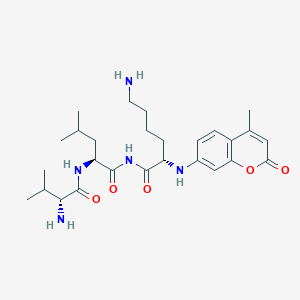

Zosyn, also known as Piperacillin and Tazobactam, is a combination antibiotic drug that is commonly used to treat a variety of bacterial infections. It is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria, making it a popular choice for medical professionals. In

Applications De Recherche Scientifique

Formulation and Characterization for Topical and Transdermal Delivery

Research has explored the formulation and characterization of gels for topical and transdermal delivery of Zosyn (Piperacillin/Tazobactam), highlighting its use in treating severe infections. The study focuses on using methylcellulose, carbomer, and petrolatum gels to enable alternative delivery methods for this compound, which is traditionally administered intravenously due to its poor oral bioavailability. This advancement could offer new avenues for this compound's application in medical treatments (Yeboah et al., 2020).

This compound® Reformulation for Improved Compatibility and Coadministration

Another significant research focused on the reformulation of this compound® to expand its compatibility and coadministration with lactated Ringer’s solutions and selected aminoglycosides. The reformulation included stabilizing excipients, such as ethylene diamine tetraacetic acid disodium salt (EDTA disodium) and sodium citrate. These modifications enabled Y-site coadministration with amikacin and gentamicin, and the use of Ca++ ion-containing Lactated Ringer’s for admixture preparation, providing healthcare professionals with more versatile drug administration options (Desai et al., 2008).

Kidney Injury in Critically Ill Patients Treated with Vancomycin and this compound

Research has also been conducted on kidney injury in critically ill patients treated with Vancomycin and this compound. A systematic review and meta-analysis were performed to determine if the combination of this compound and Vancomycin was associated with increased rates of acute kidney injury (AKI) in the intensive care unit, compared to alternative antibiotic agents. The study found that this compound combined with Vancomycin was associated with a higher risk ratio of AKI compared to alternative antibiotic regimens, providing important insights for critical care medication management (Blears et al., 2022).

Propriétés

Numéro CAS |

157044-21-8 |

|---|---|

Formule moléculaire |

C33H38N9NaO12S2 |

Poids moléculaire |

839.8 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14-,15+,20-;7-,8+,10+;/m11./s1 |

Clé InChI |

TUPFOYXHAYOHIB-YCAIQWGJSA-M |

SMILES isomérique |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

SMILES canonique |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

Synonymes |

piperacillin - tazobactam Piperacillin Tazobactam Piperacillin Tazobactam Combination Product piperacillin, tazobactam drug combination piperacillin-tazobactam combination product pipercillin sodium - tazobactam sodium Pipercillin Sodium Tazobactam Sodium Pipercillin Sodium, Tazobactam Sodium Drug Combination Tazobactam, Piperacillin - Tazocel tazocillin Tazocin Zosyn |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)